2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride

Lipophilicity Drug Design Physicochemical Property Comparison

Direct replacement with seemingly similar in-class analogs carries significant risk of deviating from established synthetic protocols due to the unique electronic distribution and lipophilicity (LogP 2.61) conferred by the 2,4-difluoro motif. This compound is the exact CAS-specified building block required for reproducible research outcomes. - Essential 2,4-difluoro motif for constructing complex heterocyclic scaffolds (oxadiazoles, pyrimidines) targeting metalloenzymes. - High purity (≥98%) ensures reproducible yields in multi-step sequences; hydrochloride salt facilitates dissolution in common organic solvents. - Preferentially used in SAR studies and chemical probe synthesis where consistent passive membrane permeability is critical.

Molecular Formula C8H8ClF2NO
Molecular Weight 207.6 g/mol
CAS No. 786719-60-6
Cat. No. B113019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride
CAS786719-60-6
Molecular FormulaC8H8ClF2NO
Molecular Weight207.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=O)CN.Cl
InChIInChI=1S/C8H7F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3H,4,11H2;1H
InChIKeyIVNYKZOEFAMYSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride (CAS 786719-60-6) – Procurement Specifications and Identifiers


2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride (CAS 786719-60-6), also referred to as 2,4-difluorophenacylamine hydrochloride, is an organic hydrochloride salt with the molecular formula C8H8ClF2NO and a molecular weight of 207.60 g/mol [1]. The compound features a 2,4-difluorophenyl ring attached to an ethanone backbone, with an amino group on the alpha-carbon, and is commercially available from multiple vendors with typical purities ≥98% (HPLC) [2]. It is primarily used as a synthetic intermediate in medicinal chemistry and agrochemical research [1].

2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride – Why Analog Substitution Is Not Advisable


Despite the availability of closely related 2-amino-1-arylethanone derivatives (e.g., 4-fluoro, 2,5-difluoro, or dichloro analogs), simple substitution can dramatically alter both physicochemical properties and biological performance. The 2,4-difluoro substitution pattern on the phenyl ring confers a distinct electronic distribution, lipophilicity (LogP), and hydrogen-bonding capacity compared to other halogenated or mono‑fluorinated analogs [1]. These differences can lead to unpredictable changes in reaction selectivity during synthesis, target binding affinity in biological assays, or solubility in formulation buffers . Consequently, direct replacement of 2‑Amino‑1‑(2,4‑difluorophenyl)ethanone hydrochloride with a seemingly similar in‑class compound carries a significant risk of deviating from established synthetic protocols or yielding non‑comparable biological results, making the exact CAS‑specified compound essential for reproducible research outcomes.

2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride – Quantitative Differentiation Data vs. Close Analogs


Enhanced Lipophilicity and Molecular Weight Drive Binding and Permeability

The 2,4-difluoro substitution significantly increases lipophilicity (LogP) and molecular weight compared to the mono‑fluorinated 4‑fluoro analog. Computed LogP for 2‑amino‑1‑(2,4‑difluorophenyl)ethanone hydrochloride is 2.61, whereas the 4‑fluoro analog has no computed LogP value in PubChem but a notably lower molecular weight (189.61 g/mol vs. 207.60 g/mol) [1][2]. This difference in lipophilicity can impact membrane permeability and protein binding in biological systems.

Lipophilicity Drug Design Physicochemical Property Comparison

High Chemical Purity Minimizes Side Reactions in Sensitive Syntheses

Commercially available 2‑amino‑1‑(2,4‑difluorophenyl)ethanone hydrochloride is routinely supplied with a purity specification of ≥98% as determined by HPLC [1]. In contrast, some alternative sources of the free base (CAS 643029‑92‑9) or other substituted analogs may offer lower purity grades (e.g., 95%) or lack a clear purity statement . Higher purity reduces the risk of unwanted by‑products in multi‑step organic syntheses, ensuring more reproducible yields and easier purification.

Chemical Purity Synthetic Intermediate Quality Control

Hydrochloride Salt Enhances Aqueous Solubility and Handling Stability

The hydrochloride salt form (CAS 786719-60-6) provides significantly improved water solubility compared to the corresponding free base (CAS 643029-92-9). While quantitative solubility values for the free base are not consistently reported, it is widely acknowledged that the hydrochloride salt of this compound exhibits higher aqueous solubility, facilitating dissolution in aqueous reaction media or biological buffers . This property is crucial for performing homogeneous reactions and for preparing stock solutions in biological assays.

Solubility Salt Form Formulation

Documented Use in Metalloenzyme Inhibitor Synthesis

2‑Amino‑1‑(2,4‑difluorophenyl)ethanone hydrochloride is explicitly cited as a useful building block in the synthesis of metalloenzyme inhibitor compounds, as referenced in multiple patent applications (e.g., US‑10357493‑B2, WO‑2018165520‑A1) . While other 2‑amino‑1‑arylethanone derivatives may serve similar roles, this specific compound has been validated in the context of constructing complex heterocyclic scaffolds targeting metalloenzymes. This documented application provides a clear rationale for its procurement in medicinal chemistry programs aimed at similar therapeutic targets.

Medicinal Chemistry Metalloenzyme Inhibitors Synthetic Intermediate

2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride – Recommended Procurement Scenarios Based on Evidence


Medicinal Chemistry: Synthesis of Fluorinated Heterocycles and Metalloenzyme Inhibitors

Given its documented use as a building block in the preparation of metalloenzyme inhibitor compounds , 2‑amino‑1‑(2,4‑difluorophenyl)ethanone hydrochloride is the preferred starting material for constructing complex heterocyclic scaffolds, such as oxadiazoles and pyrimidines, where the 2,4‑difluoro motif is essential for target binding. The high purity (≥98%) ensures reproducible yields in multi‑step sequences [1], while the hydrochloride salt facilitates dissolution in common organic solvents used in amide coupling or reductive amination reactions .

Chemical Biology: Probe Synthesis Requiring Defined Lipophilicity and Membrane Permeability

The enhanced lipophilicity (LogP 2.61) and distinct electronic profile conferred by the 2,4‑difluoro substitution [2] make this compound particularly suitable for the synthesis of chemical probes intended to cross biological membranes. In structure‑activity relationship (SAR) studies, substituting with a 4‑fluoro analog (LogP not reported, MW 189.61 g/mol) would alter both passive permeability and target‑binding kinetics, potentially confounding data interpretation. Researchers requiring consistent physicochemical properties for cellular assays should therefore procure the exact 2,4‑difluoro compound.

Agrochemical Research: Preparation of Herbicidal or Fungicidal Leads

Although direct antifungal MIC data for the compound itself are not widely reported in peer‑reviewed literature, its structural motif (2,4‑difluorophenyl ethanone) is a common feature in triazole antifungal agents and certain herbicides . The hydrochloride salt form provides the necessary solubility for aqueous formulations during lead optimization. Its use as a versatile intermediate allows for rapid diversification into libraries of analogs for screening against agricultural pests.

Technical Documentation Hub

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